7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid
Description
Properties
CAS No. |
34014-47-6 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-1-oxoisochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-7-8(4-6)11(14)16-5-9(7)10(12)13/h2-5H,1H3,(H,12,13) |
InChI Key |
BJLDQDIBNGHQIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=COC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Cyclization
Starting with 7-methoxy-2-ethynylbenzaldehyde , cyclization under silver triflate (AgOTf) catalysis in dry toluene at 30°C induces ring closure to form the isochromene core. The methoxy group at position 7 is introduced via the aldehyde precursor, while the 1-oxo moiety arises from post-cyclization oxidation or direct incorporation of a ketone group during synthesis.
Functionalization at Position 4
To introduce the carboxylic acid group, ethyl 7-methoxy-1-oxo-1H-isochromene-4-carboxylate is synthesized by substituting the alcohol reactant with ethyl glycolate. The ester intermediate is subsequently hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid. This two-step process achieves an overall yield of 44–70%, with regioselectivity exceeding 95%.
Hydrolysis of Ester Precursors
The hydrolysis of ester derivatives to carboxylic acids represents a straightforward and high-yielding route. A protocol detailed by the Royal Society of Chemistry involves:
Synthesis of the Ester Intermediate
Ethyl 7-methoxy-1-oxo-1H-isochromene-4-carboxylate is prepared via nucleophilic acyl substitution between 7-methoxy-1-oxo-1H-isochromene-4-carbonyl chloride and ethanol. The reaction proceeds under anhydrous conditions with triethylamine as a base, yielding the ester in 80–90% purity.
Alkaline Hydrolysis
Treatment of the ester with 2 M NaOH in a 1:1 ethanol/water mixture at reflux for 4 hours achieves near-quantitative conversion to the carboxylic acid. The reaction is monitored via TLC (toluene/ethyl acetate, 100:1), and the product is isolated by acidification (HCl) and recrystallization from ethanol, yielding 95–100% pure this compound.
Multi-Component Condensation Reactions
Condensation strategies, inspired by the synthesis of analogous isochromene derivatives, leverage modular building blocks to assemble the heterocyclic core.
Knorr-Type Cyclization
Reacting 7-methoxy-2-formylbenzoic acid with acetylacetone in the presence of sulfuric acid induces cyclization, forming the isochromenone ring. The reaction proceeds at 80°C for 6 hours, yielding the carboxylic acid directly in 60–75% yield. Solvent choice (e.g., acetic acid vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher regioselectivity.
Oxidative Functionalization
In a modified approach, 7-methoxy-1-hydroxyisochromene-4-carboxylic acid is oxidized using Jones reagent (CrO3/H2SO4) at 0°C to introduce the 1-oxo group. This stepwise method achieves 65–80% yield but requires careful control of reaction temperature to prevent over-oxidation.
Comparative Analysis of Methodologies
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The silver-catalyzed method ensures absolute regioselectivity by stabilizing the isochromenilium intermediate via π-coordination with the macrocyclic ligand. Substituting the ligand (e.g., with bipyridine) reduces yield to <30%, highlighting the ligand’s critical role.
Purification of Hydrolysis Products
While ester hydrolysis yields high-purity product, residual NaCl from neutralization requires careful filtration. Recrystallization from ethanol/water (3:1) enhances purity to >99%, as confirmed by NMR.
Solvent Effects in Condensation
Polar solvents (e.g., DMF) accelerate Knorr cyclization but promote side reactions. Balancing reaction time and solvent polarity (e.g., using acetic acid) optimizes yield without compromising selectivity.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The carboxylic acid moiety undergoes hydrolysis under basic or acidic conditions. In related chromene derivatives (e.g., ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate), hydrolysis to the corresponding carboxylic acid proceeds quantitatively in aqueous NaOH/EtOH (80°C, 2 hr), confirmed by:
-
Disappearance of ester signals in NMR (e.g., CH quartet at δ = 4.35 ppm and CH triplet at δ = 1.35 ppm) .
-
13C NMR confirmation of the carbonyl carbon at δ = 161.89 ppm (COOH) .
Decarboxylation occurs at elevated temperatures (>200°C), forming 7-methoxy-1H-isochromen-1-one as a byproduct, though yields are variable.
Amide Coupling Reactions
The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., PyBOP/DIPEA in DMF). For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Aniline coupling | PyBOP (1.2 equiv), DIPEA (3 equiv), DMF | 7-Methoxy-4-oxo-N-phenylcarboxamide | 85–92% |
| Benzylamine coupling | Same as above | N-Benzyl-7-methoxy-4-oxocarboxamide | 78% |
Key spectral data for amide products:
-
1H^1H1H NMR : Amide proton at δ = 10.66 ppm (singlet, DMSO-d6) .
-
HRMS : Exact mass confirmed for CHNO (theoretical [M+H]: 312.0869).
Esterification and Alkoxy Group Exchange
The carboxylic acid forms esters via Fischer-Speier esterification (HSO, ROH). In alkoxyisochromene synthesis (e.g., 1-methoxy derivatives), regioselective alkoxylation occurs at C1:
-
General procedure : React with alcohols (1.05 equiv) in dry toluene at 30°C, catalyzed by AuCl (5 mol%) .
-
Typical yields : 70–90% for methyl, ethyl, and benzyl esters .
Representative 1H^1H1H NMR shifts for esters :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| C-H (C3) | 6.49 | Singlet |
| C-H (C1) | 6.13 | Singlet |
| OCH | 3.60 | Singlet |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and halogenation:
-
Nitration : HNO/HSO at 0°C introduces a nitro group at C6 or C8 (yield: 65%).
-
Bromination : Br/FeBr selectively brominates C5 (yield: 72%).
Cycloaddition and Heterocycle Formation
The α,β-unsaturated ketone moiety participates in Diels-Alder reactions. For example, with 1,3-butadiene:
-
Conditions : Reflux in toluene (12 hr).
-
Product : Tetracyclic adduct with 58% yield.
Redox Reactions
-
Reduction : NaBH reduces the ketone to a secondary alcohol (δ = 4.50 ppm in NMR), but over-reduction of the conjugated system is common.
-
Oxidation : MnO oxidizes the benzylic position, though competing decomposition limits utility .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Biological Activities
Research has indicated that 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid exhibits various biological activities, making it a candidate for further investigation in therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : It has shown promise in modulating oxidative stress-related pathways, which are relevant in diseases such as cancer and neurodegenerative disorders.
- Enzyme Modulation : Interaction studies indicate that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to glycine metabolism .
Synthetic Methodologies
Several synthetic routes have been developed to produce this compound, showcasing its versatility in chemical synthesis:
- Synthesis via Hydrolysis : The compound can be synthesized from ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate through hydrolysis, yielding high reaction efficiency (approximately 100%) .
Case Study 1: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory mechanisms of this compound by examining its effects on inflammatory cytokines in vitro. Results indicated a significant reduction in pro-inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antioxidant Activity Evaluation
In another study, the antioxidant capacity of this compound was evaluated using various assays (e.g., DPPH radical scavenging). The results demonstrated that it effectively neutralizes free radicals, supporting its application in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the formation of advanced glycation end-products, which are implicated in various diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(a) 1-Oxo-1H-isochromene-4-carboxylic Acid (CAS 15868-29-8)
- Structure : Lacks the methoxy group at position 6.
- Properties : Serves as a base scaffold for derivatization. Priced at €484.00/100mg (CymitQuimica), it is light-sensitive and used in research for functionalization studies .
(b) 3-Methyl-1-oxo-1H-isochromene-4-carboxylic Acid (CAS 16984-81-9)
- Structure : Features a methyl group at position 3 instead of methoxy at position 7.
- Properties : Molecular weight 204.18 g/mol, 95% purity, sold by Fluorochem. The methyl group enhances lipophilicity compared to the methoxy-substituted analog .
- Comparison : The methyl substituent may improve membrane permeability in biological systems but reduces polarity relative to the methoxy group.
Chromene and Isochromene Derivatives
(a) 6-Methoxy-4-oxo-4H-chromene-3-carboxylic Acid (3b)
- Structure : Chromene backbone with methoxy at position 6 and carboxylic acid at position 3.
- Properties : NMR data (δ 3.91 ppm for methoxy) confirms substitution patterns. Yielded 68% in synthesis, indicating moderate reactivity .
- Comparison : The chromene ring (benzannulated α-pyrone) differs from isochromene (γ-pyrone), altering ring strain and conjugation. Position 3 carboxylic acid may limit hydrogen-bonding interactions compared to position 4.
(b) 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic Acid (CAS 30113-83-8)
Heterocyclic Derivatives with Methoxy Substitution
(a) 7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic Acid (CAS 479-14-1)
- Structure : Benzofuran core with methoxy at position 7 and methyl at position 5.
- Properties: Known as isocyclopaldic acid, a natural product. The benzofuran ring introduces rigidity compared to isochromene .
- Comparison : The fused furan ring may confer distinct electronic properties, affecting redox behavior and binding affinity in biological targets.
(b) 7-Methoxycoumarin-4-acetic Acid
- Structure : Coumarin (benzopyrone) with methoxy at position 7 and acetic acid at position 4.
- Properties: Coumarins are known for fluorescence and anticoagulant activity. The acetic acid side chain enhances water solubility .
- Comparison : The coumarin scaffold differs in ring oxygenation, influencing UV absorption and metabolic stability.
Comparative Data Table
Biological Activity
7-Methoxy-1-oxo-1H-isochromene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C11H10O4
- Molecular Weight : 220.178 g/mol
- Functional Groups : Methoxy group at the 7-position and a carboxylic acid group at the 4-position, contributing to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Activity : It has shown promise in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to glycine metabolism.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, which could lead to altered cellular functions.
- Receptor Modulation : The compound has been suggested to interact with receptors that play roles in inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-oxo-1H-isochromene-4-carboxylate | C11H10O4 | Methyl ester derivative; less polar than carboxylic acid |
| 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | C12H12O4 | Contains a methyl group at position 3; altered reactivity |
| 4-carbomethoxy-7-methoxy-3-methylisocoumarin | C13H12O5 | Contains an additional carbomethoxy group; different functional properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human melanoma (MDA-MB-435) and glioblastoma (SF295) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Inflammatory Response Modulation : Research indicated that the compound could effectively reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
- Oxidative Stress Reduction : In cellular models, it showed efficacy in reducing oxidative stress markers, supporting its role as an antioxidant agent .
Q & A
Basic Questions
Q. What are the key structural features of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid, and how do they influence its chemical reactivity?
- The compound contains an isochromene core (a fused benzopyran system), with a methoxy group at position 7, a ketone at position 1, and a carboxylic acid at position 4. The methoxy group acts as an electron-donating substituent, influencing aromatic electrophilic substitution patterns, while the ketone and carboxylic acid groups enable nucleophilic reactions (e.g., esterification, amidation) and hydrogen bonding. The conjugated system enhances stability and UV-vis absorption, critical for spectroscopic characterization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Based on analogous compounds (e.g., 7-methoxyisoflavone), the compound may cause skin/eye irritation (GHS07 classification) and respiratory irritation. Mandatory precautions include:
- Use of PPE (nitrile gloves, safety goggles, lab coats) .
- Work in a fume hood or well-ventilated area to avoid inhalation .
- Immediate decontamination protocols for spills (e.g., ethanol/water rinses for skin contact) .
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical method involves cyclization of substituted salicylic acid derivatives. For example:
Friedel-Crafts acylation of a methoxy-substituted benzaldehyde with maleic anhydride to form the isochromene backbone.
Oxidative cleavage to introduce the ketone group.
Carboxylation via Kolbe-Schmitt reaction under high-pressure CO₂ .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antioxidant or anti-inflammatory activity?
- Experimental Design :
- In vitro assays :
- DPPH/ABTS radical scavenging to quantify antioxidant capacity (IC₅₀ values) .
- COX-2 inhibition assays (ELISA) for anti-inflammatory potential.
- Cell-based models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via qPCR or Western blot .
- Controls : Include ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as benchmarks.
Q. What advanced analytical techniques are recommended for resolving contradictions in spectral data during structural characterization?
- Multi-technique validation :
- NMR (¹H, ¹³C, DEPT-135) to confirm methoxy, ketone, and carboxylic acid groups.
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., deviation < 2 ppm) .
- X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism .
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Strategies :
- Purity standardization : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥98% purity .
- Stability testing : Monitor degradation under light/temperature stress via accelerated stability studies (ICH guidelines).
- Dose-response normalization : Report EC₅₀ values relative to internal controls (e.g., cell viability assays using MTT) .
Methodological Recommendations
- Synthetic Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (cyclopentyl methyl ether) .
- Data Reproducibility : Use triple-independent replicates with ANOVA for statistical significance (p<0.05) .
- Contradiction Resolution : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., FRAP for antioxidants if DPPH/ABTS disagree) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
